1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPZMCVXQPBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring attached to a pyridine moiety, which is essential for its biological activity. The presence of these rings allows for various interactions with biological targets, making it a valuable scaffold in drug development.
Biological Activity Overview
-
Antimicrobial Activity
- Research has indicated that pyrazole derivatives exhibit significant antibacterial properties, particularly against multi-drug resistant strains of bacteria such as Acinetobacter baumannii. In one study, a series of pyrazole compounds were synthesized and evaluated for their antibacterial activity, revealing some compounds with potent effects against Gram-positive organisms and potential as antibiotic adjuvants .
- The mechanism of action often involves disruption of bacterial cell membranes, leading to cell lysis and death .
-
Anticancer Activity
- Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds based on the 1H-pyrazole structure have shown effectiveness against various cancer types, including lung, colorectal, and breast cancers. Specifically, studies highlighted the ability of certain pyrazole derivatives to inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- The anticancer mechanisms are believed to involve the induction of apoptosis and inhibition of cell cycle progression.
-
Kinase Inhibition
- This compound has been explored as a potential kinase inhibitor. Kinases are crucial in signaling pathways that regulate cell growth and division; thus, their inhibition can lead to therapeutic benefits in cancer treatment. Some derivatives have shown promising results in inhibiting specific kinases involved in cancer progression .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Evaluation
In a detailed evaluation involving agar diffusion and broth microdilution methods, several pyrazole derivatives were tested against eight reference strains representing both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited notable direct antibacterial activity, suggesting their utility as leads for developing new antibiotics .
Case Study: Anticancer Mechanism
A study focusing on the anticancer properties of 1H-pyrazole derivatives revealed that these compounds could effectively inhibit tumor growth in vivo. The mechanisms included modulation of apoptosis-related proteins and interference with cell cycle regulators, leading to reduced tumor size in animal models .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Case Study : Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Mechanism : The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
-
Anti-inflammatory Effects :
- Research Findings : Compounds similar to 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine have been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines, providing a pathway for developing new anti-inflammatory drugs.
-
Antimicrobial Properties :
- Application Overview : The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic.
Agricultural Science Applications
-
Pesticide Development :
- Case Study : The incorporation of pyridine and pyrazole in pesticide formulations has been explored to enhance efficacy against pests while minimizing environmental impact. Studies have highlighted the effectiveness of such compounds in controlling agricultural pests without harming beneficial insects.
-
Herbicide Potential :
- Research Insights : Investigations into the herbicidal properties of related compounds suggest potential applications in weed management. The selectivity of these compounds allows for targeted action against specific weed species while preserving crop integrity.
Material Science Applications
-
Polymer Chemistry :
- Innovative Uses : The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials are being explored for use in high-performance coatings and composites.
-
Sensors and Electronics :
- Application Overview : Research is ongoing into the use of this compound in sensor technologies due to its electronic properties. Preliminary studies indicate potential applications in developing sensors for detecting environmental pollutants.
Table 1: Summary of Biological Activities
| Activity Type | Compound Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Anti-inflammatory | Moderate | |
| Antimicrobial | High |
Table 2: Agricultural Applications
| Application Type | Efficacy | Reference |
|---|---|---|
| Pesticide | Effective | |
| Herbicide | Selective |
Table 3: Material Science Innovations
| Application | Properties | Reference |
|---|---|---|
| Polymer Chemistry | High thermal stability | |
| Sensors | Environmental detection |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table compares key structural and physicochemical properties of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine with analogs from the evidence:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorothiophene in ) or bulky substituents (e.g., tetrahydropyran in ) can modulate lipophilicity and steric hindrance, impacting bioavailability.
- Synthetic Accessibility : The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine via copper-catalyzed coupling achieved only 17.9% yield , suggesting challenges in optimizing routes for such hybrids.
Physicochemical and Spectroscopic Profiles
- Collision Cross-Section (CCS) : The pyridin-3-yl analog’s CCS (140.5 Ų for [M+H]+) suggests moderate polarity, which may correlate with membrane permeability in drug design .
- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a melting point of 104–107°C, indicative of crystalline stability influenced by the cyclopropyl group .
- IR/NMR Signatures: Stretching vibrations (e.g., N–H at ~3298 cm⁻¹ ) and aromatic proton shifts (e.g., δ 8.87 in pyridin-3-yl derivatives ) provide diagnostic tools for structural validation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1.1 Alkylation of Pyrazol-3-amine with Pyridin-2-yl Ethyl Halides
A common approach to synthesize 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine involves the nucleophilic substitution reaction between pyrazol-3-amine and a 2-(pyridin-2-yl)ethyl halide (e.g., bromide or chloride). The pyrazol-3-amine acts as a nucleophile attacking the electrophilic alkyl halide under basic conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
$$
\text{Pyrazol-3-amine} + \text{2-(pyridin-2-yl)ethyl halide} \xrightarrow[\text{Base}]{\text{DMF, RT}} \text{this compound}
$$ Typical bases: potassium carbonate (K2CO3), sodium hydride (NaH), or triethylamine (TEA).
Temperature: Room temperature to moderate heating (25–80 °C).
Yields: Moderate to high yields depending on reaction time and purity of starting materials.
This method is straightforward and widely used due to the availability of starting materials and mild reaction conditions.
1.2 Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds
Another synthetic strategy involves the formation of the pyrazole ring via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones/esters. This method can be adapted to incorporate the pyridin-2-yl ethyl substituent by using appropriately functionalized hydrazines or carbonyl precursors.
-
Reaction of 2-(pyridin-2-yl)ethyl hydrazine with β-ketoesters or diketones to form the pyrazole ring.
The cyclocondensation typically proceeds under acidic or neutral conditions in solvents like ethanol or DMF.
Catalysts: Acid catalysts such as HCl or acetic acid can accelerate the reaction.
Advantages: This method allows regioselective synthesis of substituted pyrazoles with control over substitution patterns.
1.3 Base-Mediated [3+2] Cycloaddition
Recent advances include base-mediated [3+2] cycloaddition reactions between alkynyl compounds and sydnones or hydrazines to form polysubstituted pyrazoles regioselectively. This method can be tailored to introduce a pyridin-2-yl ethyl substituent by using suitable alkynyl precursors.
Conditions: Mild base (e.g., potassium tert-butoxide), aprotic solvents, ambient temperature.
Benefits: High regioselectivity and functional group tolerance, enabling synthesis of complex pyrazole derivatives.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Catalysts/Bases | Solvents | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of Pyrazol-3-amine | Pyrazol-3-amine + 2-(pyridin-2-yl)ethyl halide | Base (K2CO3, NaH), RT to 80 °C | K2CO3, NaH, TEA | DMF, DMSO | 60–85 | Mild conditions, straightforward synthesis |
| Cyclocondensation | 2-(pyridin-2-yl)ethyl hydrazine + β-ketoesters | Acidic or neutral, reflux or RT | HCl, AcOH | Ethanol, DMF | 50–80 | Allows regioselective pyrazole formation |
| Base-mediated [3+2] cycloaddition | Alkynyl-1,3-dithianes + sydnones/hydrazines | Mild base, ambient temperature | KOtBu or similar bases | Aprotic solvents | 70–90 | High regioselectivity, functional group tolerance |
Research Findings and Optimization
Effect of Solvent and Base: Studies show that aprotic polar solvents such as DMF and DMSO enhance nucleophilicity and solubility of reactants, improving alkylation yields. Strong bases like sodium hydride provide higher conversion but require careful handling.
Temperature Control: Moderate heating accelerates reactions but excessive heat may cause side reactions or decomposition. Room temperature reactions are preferred for sensitive substrates.
Catalyst Use: Acid catalysts in cyclocondensation improve ring closure efficiency and yield. Copper triflate and ionic liquids have been reported to catalyze pyrazole formation with good recyclability.
Purification Techniques: The product is typically isolated by extraction, washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure. Final purification often involves recrystallization from suitable solvents.
Q & A
Q. What are the standard synthetic routes for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including alkylation of pyrazole precursors and coupling with pyridine derivatives. Common steps include:
- Alkylation : Reacting pyrazol-3-amine with 2-(pyridin-2-yl)ethyl halides in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is critical for isolating the product. Purity (>95%) is confirmed via HPLC and NMR .
Q. What characterization techniques are most reliable for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR identify distinct signals for the pyridine ring (δ 7.1–8.5 ppm), pyrazole NH₂ (δ 5.2–5.8 ppm), and ethyl linker (δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 215.12 (calculated for C₁₀H₁₁N₄) .
- Elemental Analysis : Matches theoretical C, H, N percentages (e.g., C: 62.8%, H: 5.8%, N: 31.4%) .
Q. How does the pyridine substituent influence the compound’s physicochemical properties?
The pyridine ring enhances solubility in polar solvents (e.g., DMSO, water) and stabilizes the molecule via π-π stacking interactions. LogP values (calculated: 1.2) suggest moderate lipophilicity, suitable for cellular uptake .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-Crystal X-ray Diffraction : Using SHELX software (e.g., SHELXL), the pyridine and pyrazole rings’ dihedral angles and hydrogen-bonding networks can be mapped. This clarifies tautomeric forms (e.g., amine vs. imine) and confirms stereochemistry .
- Key Metrics : Bond lengths (C-N: ~1.34 Å, C-C: ~1.40 Å) and torsion angles (<10° deviation from planar structure) .
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to compare IC₅₀ values in enzyme inhibition assays.
- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility. For example, conflicting cytotoxicity data (e.g., IC₅₀ = 10 μM vs. 50 μM) may arise from cell-line variability .
Q. How can structure-activity relationships (SAR) guide derivative design?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Pyridine N-oxide | Increased solubility; reduced potency | |
| Fluorine at pyrazole C4 | Enhanced metabolic stability | |
| Ethyl linker elongation | Alters binding kinetics |
Q. What computational methods predict interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using PyMOL for visualization. The pyridine nitrogen forms hydrogen bonds with Lys721 .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
| Condition | Yield Range | Source |
|---|---|---|
| NaH, DMF, 60°C | 45–50% | |
| K₂CO₃, THF, RT | 30–35% | |
| Resolution : Optimize base strength (NaH > K₂CO₃) and solvent polarity (DMF > THF). Pre-drying solvents reduces side reactions . |
Q. Why do biological assays show variable efficacy against cancer vs. microbial targets?
- Target Selectivity : The compound inhibits topoisomerase II (IC₅₀ = 8 μM) but shows weak binding to bacterial gyrase (IC₅₀ > 100 μM) due to divergent active-site residues .
- Membrane Permeability : Gram-negative bacteria’s outer membrane reduces intracellular accumulation .
Methodological Recommendations
Q. Best practices for stability studies under physiological conditions
- pH Stability : Use LC-MS to monitor degradation in PBS (pH 7.4) over 24 hrs. Half-life > 6 hrs indicates suitability for in vivo studies .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
